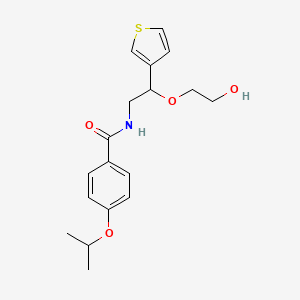

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-isopropoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

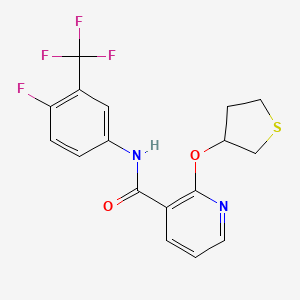

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-isopropoxybenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that regulates glucose and lipid metabolism, making A-769662 a promising candidate for the treatment of metabolic disorders such as diabetes and obesity.

Scientific Research Applications

Histone Deacetylase Inhibition

A study by Jiao et al. (2009) designed and synthesized a novel series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, including a thiophene substituted derivative, demonstrating significant inhibitory activity against histone deacetylases. These compounds showed good antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines, indicating their potential in cancer research and therapy J. Jiao, H. Fang, Xuejian Wang, P. Guan, Yumei Yuan, Wenfang Xu, 2009.

Electrochemical Biosensors

Karimi-Maleh et al. (2014) developed a high sensitive biosensor based on a nanocomposite modified carbon paste electrode for the electrocatalytic determination of glutathione in the presence of piroxicam. The study underscores the application of modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide derivatives in developing biosensors for monitoring bioactive compounds H. Karimi-Maleh, Fahimeh Tahernejad-Javazmi, A. Ensafi, R. Moradi, S. Mallakpour, H. Beitollahi, 2014.

Synthesis and Characterization of Polymers

Butt et al. (2005) reported the synthesis and polymerization of new diamines, leading to the formation of novel aromatic polyimides. This research highlights the role of such chemical compounds in the development of materials with potential applications in electronics and coatings due to their solubility and thermal properties M. Butt, Zareen Akhtar, M. Zafar-uz-Zaman, A. Munir, 2005.

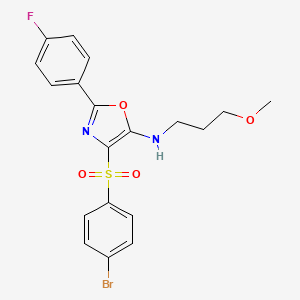

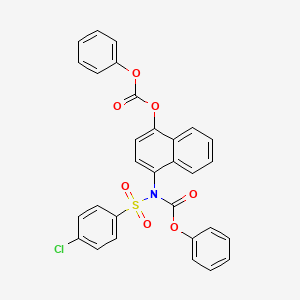

Molecular Docking and Antibacterial Evaluation

Ravichandiran et al. (2015) synthesized a series of 2-(4-(4-aminophenylsulfonyl) phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives and performed molecular docking studies along with antibacterial evaluations. This study exemplifies the application of such compounds in the development of new antibacterial agents through the synthesis and docking studies, indicating their potential in antimicrobial research P. Ravichandiran, Dhanaraj Premnath, S. Vasanthkumar, 2015.

Memory Enhancement and Molecular Simulation

Piplani et al. (2018) investigated N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives for their potential as memory enhancers. The study involved synthesis, biological evaluation, and molecular simulation studies, highlighting the acetylcholinesterase-inhibiting activity of these compounds. This research provides insight into the design and evaluation of compounds for cognitive enhancement P. Piplani, Manishika Sharma, Pakhuri Mehta, Ruchi Malik, 2018.

properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-13(2)23-16-5-3-14(4-6-16)18(21)19-11-17(22-9-8-20)15-7-10-24-12-15/h3-7,10,12-13,17,20H,8-9,11H2,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUCFMHSASTSST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide](/img/structure/B2394707.png)

![Ethyl (3R)-3-[(2-chloroacetyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B2394714.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2394715.png)

![3-Cyclopropyl-2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]propanoic acid](/img/structure/B2394719.png)

![1-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2394723.png)

![N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide](/img/structure/B2394724.png)